molecular formula C18H21NO6S B2941642 N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3,4-dimethoxybenzenesulfonamide CAS No. 1421501-73-6

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3,4-dimethoxybenzenesulfonamide

Cat. No. B2941642
CAS RN: 1421501-73-6
M. Wt: 379.43
InChI Key: QMTZSTLKGVXWPJ-UHFFFAOYSA-N
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Description

“N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3,4-dimethoxybenzenesulfonamide” is a complex organic compound. It contains a 2,3-dihydrobenzofuran moiety, which is a type of oxygen-containing heterocycle . It also has a sulfonamide group, which is a functional group consisting of a sulfur atom, two oxygen atoms, and a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by techniques such as NMR, MS, FT-IR, and X-ray single crystal diffraction methods . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.

Scientific Research Applications

Therapeutic Agent Synthesis

The core structure of 2,3-dihydrobenzofuran is associated with various biologically potent compounds, making it a valuable scaffold in therapeutic science . Compounds with this structure have been linked to the synthesis of molecules with significant pharmacological activities, including antiproliferative , anticancer , and antioxidant properties. The presence of the dihydrobenzofuran moiety in molecules like ramelteon, which is used for treating insomnia, highlights the importance of this compound in synthesizing therapeutic agents .

Chemical Synthesis and Material Science

In material science, the compound’s structure is crucial for creating new materials with desired properties. The Density Functional Theory (DFT) studies of related compounds provide insights into their structural, spectroscopic, and quantum correlations, which are essential for designing materials with specific electronic and optical properties .

Biological Activity Profiling

Benzofuran derivatives exhibit a wide range of biological activities. The dihydrobenzofuran ring system is a common feature in natural products with broad-spectrum chemotherapeutic properties. This compound could be used to explore new biological activities and develop novel pharmacological profiles .

Spectroscopic Analysis

The compound’s structure allows for detailed spectroscopic analysis, including UV-Vis and IR interpretations. Such analyses are crucial for understanding the electronic structure and behavior of molecules, which is fundamental in the development of new drugs and materials .

Quantum Chemical Studies

Quantum chemical studies, such as those involving Mulliken atomic charges and molecular electrostatic potential , are vital for understanding the reactivity and interaction of molecules. This compound can be used in theoretical studies to predict reactivity patterns and design molecules with specific properties .

Kinase Inhibition Research

Compounds containing benzofuran structures have shown to be effective kinase inhibitors. They exert antiproliferative activities through various mechanisms, including apoptosis induction and inhibition of VEGFR-2. Research into the compound’s applications in kinase inhibition could lead to the development of new cancer therapies .

properties

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO6S/c1-23-17-6-4-14(10-18(17)24-2)26(21,22)19-11-15(20)12-3-5-16-13(9-12)7-8-25-16/h3-6,9-10,15,19-20H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMTZSTLKGVXWPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCC3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3,4-dimethoxybenzenesulfonamide

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